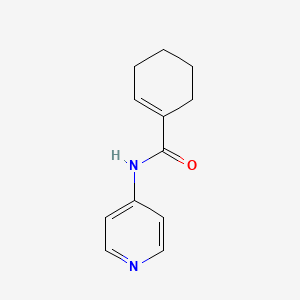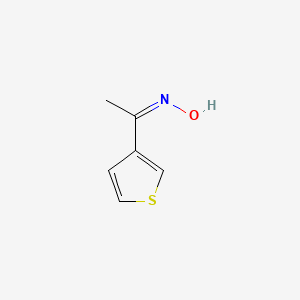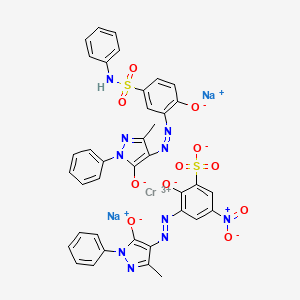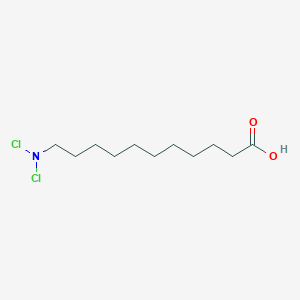![molecular formula C10H10BrNO2S B14622831 Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester CAS No. 57774-75-1](/img/structure/B14622831.png)
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2S. This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-bromobenzyl isothiocyanate with ethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
Carbamic acid, (4-fluorophenyl)-, ethyl ester: Contains a fluorine atom instead of bromine.
Carbamic acid, (4-methylphenyl)-, ethyl ester: Has a methyl group instead of bromine.
Uniqueness
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
57774-75-1 |
|---|---|
分子式 |
C10H10BrNO2S |
分子量 |
288.16 g/mol |
IUPAC名 |
ethyl N-(4-bromobenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(13)12-9(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
InChIキー |
YFLJSPIOJIBTOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=S)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)




